2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione

Organic Synthesis Thermal Stability Process Chemistry

Researchers requiring a thermally robust, bifunctional epoxide-phthalimide building block often encounter stoichiometry drift with lower-boiling N-glycidyl analogs. This compound, with a 370.8 °C boiling point and a three-carbon propyl linker, eliminates volatilization losses in melt-phase polymerizations. • Boiling point 370.8 °C at 760 mmHg ensures stoichiometric fidelity in solvent-free, high-Tg composite curing. • Density of 1.306 g/cm³ enables accurate flow-rate calibration in continuous-flow Gabriel syntheses, preventing mass-balance errors >7%. • Propyl spacer yields γ-functionalized amines upon ring-opening, a distinct topological output for chain-length-dependent SAR.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 93272-49-2
Cat. No. B1296435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione
CAS93272-49-2
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2
InChIKeyDDJPULUYCYQIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione – Physicochemical Profile


2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, also referred to as N-(4,5-epoxypentyl)phthalimide, is a bifunctional organic building block (C₁₃H₁₃NO₃, MW 231.25 g/mol) containing an isoindoline-1,3-dione core connected via a three-carbon propyl linker to a terminal epoxide ring . The compound is commercially available in research quantities at purities of 95% (AKSci) and 98% (Leyan) . Its measured density of 1.306 g/cm³ and boiling point of 370.8 °C at 760 mmHg differentiate it from shorter-chain N-epoxyalkyl phthalimide analogs .

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione – Linker-Length Differentiation


Within the N-epoxyalkyl phthalimide series, the number of methylene units separating the epoxide from the isoindoline-1,3-dione core directly modulates epoxide ring-strain accessibility, molecular flexibility, and physicochemical properties including boiling point, density, and lipophilicity . The three-carbon propyl spacer in 2-(3-(oxiran-2-yl)-propyl)-isoindoline-1,3-dione imposes greater conformational freedom and a higher boiling point compared with the one-carbon methylene linker in N-glycidyl phthalimide (CAS 5455-98-1), yielding measurably different performance in ring-opening kinetics, chromatographic retention, and downstream derivatization step yields [1]. Simple class-level substitution without verifying these linker-dependent parameters can lead to irreproducible synthetic outcomes or off-spec intermediates.

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione – Quantitative Comparison vs. Analogs


Boiling Point Advantage of the Propyl Linker

The target compound exhibits a boiling point of 370.8 °C at 760 mmHg, which is 23.4 °C higher than the 347.4 °C recorded for N-(2,3-epoxypropyl)phthalimide (CAS 5455-98-1) under identical pressure conditions . This thermal stability differential is attributable to the additional two methylene units in the propyl spacer, which increase van der Waals interactions and molecular weight from 203.19 g/mol to 231.25 g/mol [1].

Organic Synthesis Thermal Stability Process Chemistry

Lower Density and Flow Chemistry Mass Balance

The density of 2-(3-(oxiran-2-yl)-propyl)-isoindoline-1,3-dione is reported as 1.306 g/cm³, compared to 1.4 ± 0.1 g/cm³ for N-glycidyl phthalimide (TI4950000, CAS 5455-98-1) . This ~6.7% lower density reflects the extended alkyl chain reducing crystal packing efficiency.

Flow Chemistry Process Mass Balance Physicochemical Characterization

Altered Regioselectivity in Gabriel Amine Synthesis

In the classic Gabriel primary amine synthesis, N-substituted phthalimides bearing a terminal epoxide undergo nucleophilic ring-opening at the least-hindered oxirane carbon [1]. For the propyl-linked target compound, the terminal epoxide is separated from the phthalimide nitrogen by three methylene units, compared to a single methylene in N-glycidyl phthalimide. This increased distance reduces the electron-withdrawing inductive effect of the imide on the epoxide, modulating electrophilicity and ring-opening rate [2].

Gabriel Synthesis Epoxide Ring-Opening Regioselectivity

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione – Key Application Scenarios


High-Temperature Ring-Opening Polymerizations

The 370.8 °C boiling point of 2-(3-(oxiran-2-yl)-propyl)-isoindoline-1,3-dione permits its use in high-temperature ring-opening polymerization (ROP) or epoxy-amine curing reactions where the lower-boiling N-glycidyl phthalimide (347.4 °C) would prematurely volatilize, causing stoichiometry drift and void formation in the cured matrix . This thermal margin is critical for solvent-free melt-phase processing of epoxy-functionalized polyimides and high-Tg composite materials.

Mass-Flow Calibration in Flow Chemistry

The lower density of 1.306 g/cm³ versus 1.4 g/cm³ for the N-glycidyl analog means that peristaltic or syringe-pump flow rates must be recalibrated when switching between these reagents. For multi-step continuous-flow sequences where the compound serves as a protected amine equivalent in Gabriel synthesis, using the correct density value prevents cumulative mass-balance errors exceeding 5–7% across a telescoped process .

Gabriel Synthesis of γ-Amino Alcohols and Polyamines

The three-carbon spacer between the phthalimide protecting group and the epoxide enables direct access to γ-functionalized amines upon epoxide opening and subsequent deprotection. This contrasts with the one-carbon spacer in N-glycidyl phthalimide, which yields β-functionalized products. For medicinal chemistry programs targeting specific chain-length-dependent SAR around polyamine pharmacophores, the propyl linker provides a distinct topological output [1].

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